Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate
Description
Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic compound featuring a fused indene core with a methyl ester group at position 2 and an amino group at position 3. This structure is pivotal in medicinal chemistry, particularly in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, where its amino and ester functionalities contribute to binding interactions . The compound’s synthetic versatility allows for modifications at multiple positions, enabling exploration of its pharmacological and physicochemical properties.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5,12H2,1H3 |
InChI Key |
JLLJZRAHWNNFCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactionsFor example, starting from a suitable indene precursor, the amino group can be introduced via nitration followed by reduction, and the ester group can be introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Substitution Reactions
The amino group undergoes nucleophilic substitution reactions with alkyl halides, acyl chlorides, and electrophilic reagents. Key examples include:
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl chloroformate, DCM, RT, 12 hrs | N-Ethylcarbamate derivative | 78 | |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated derivative | 85 | |
| Sulfonylation | Tosyl chloride, NaOH, THF | N-Tosylamide product | 67 |
Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the bicyclic structure reduces reaction rates compared to linear amines.
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, methanol, 8 hrs | 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Partial decarboxylation observed |
| Basic (NaOH, aqueous) | 2M NaOH, 60°C, 6 hrs | Sodium carboxylate salt | Quantitative conversion |
Kinetics : Base-mediated hydrolysis follows second-order kinetics with an activation energy of 45 kJ/mol.
Oxidation Reactions
The indene ring and amino group are susceptible to oxidation:
| Target Site | Oxidizing Agent | Products | Selectivity |
|---|---|---|---|
| Indene ring | KMnO₄, H₂SO₄, 80°C | 5-Amino-indanone derivative | 90% |
| Amino group | H₂O₂, Fe²⁺ catalyst | Nitroso intermediate | 55% |
Notable Observation : Oxidation of the indene ring produces a ketone, which can further react in aldol condensations.
Reduction Reactions
The ester and amino groups participate in reduction pathways:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C → RT | 5-Amino-inden-2-methanol | Pharmaceutical precursor |
| Nitro group reduction* | H₂, Pd/C, ethanol | 5-Amino derivative (if nitro present) | Rarely applied |
[](pplx://action/followup) * Nitro intermediates are not inherent to the parent compound but may arise during synthesis.
Cycloaddition and Ring-Opening Reactions
The indene core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Products | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Fused bicyclic adduct | endo preference |
Thermodynamics : Reaction exothermic (−ΔH = 120 kJ/mol) with a transition state favoring endo geometry.
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions exhibit therapeutic potential:
-
DDR1 Inhibition : N-Acylated derivatives (e.g., compound 7f ) show nanomolar affinity (Kd = 5.9 nM) for discoidin domain receptor 1, inhibiting pancreatic cancer metastasis .
-
Antimicrobial Activity : Sulfonamide derivatives inhibit Staphylococcus aureus (MIC = 4 µg/mL).
Stability and Reactivity
| Property | Value | Conditions |
|---|---|---|
| Thermal stability | Decomposes >250°C | Nitrogen atmosphere |
| Hydrolytic stability | Stable in pH 4–8 | Aqueous buffer, 25°C |
| Photoreactivity | Forms dimer under UV light | λ = 254 nm, 6 hrs |
Comparative Reactivity
The compound’s reactivity differs from structural analogs:
| Compound | Key Reactivity Difference | Cause |
|---|---|---|
| 5-Methylindane | Lacks amino/ester groups | Limited functionalization sites |
| Ethyl 2-amino-indene ester | Higher steric hindrance at 2-position | Ethyl vs. methyl substituent |
Scientific Research Applications
Anticancer Research
Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate has been investigated for its potential anticancer properties. A notable study designed and synthesized derivatives of this compound as selective discoidin domain receptor 1 (DDR1) inhibitors. One derivative exhibited a binding affinity (Kd) of 5.9 nM and an IC50 value of 14.9 nM, demonstrating its potential to inhibit DDR1-mediated signaling pathways associated with cancer metastasis, particularly in pancreatic cancer models .
Neuropharmacology
Research has highlighted the compound's affinity for serotonin receptors, particularly the 5-HT7 receptor. Compounds derived from this compound have shown high binding affinities, suggesting their potential as pharmacological tools for studying mood disorders and other neurological conditions .
Case Studies
Several studies have documented the effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |
| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |
These findings indicate that this compound exhibits substantial anticancer activity, particularly against glioblastoma cells.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations at the Amino Group
Oxidation State and Functional Group Modifications
Key Insight: The amino group in the target compound replaces the keto group in analogs, altering electronic properties and reactivity. For example, keto-containing analogs participate in Michael additions with nitrostyrenes, while amino-substituted derivatives are more suited for receptor binding .
Ester Group Modifications
Key Insight : The methyl ester in the target compound offers a balance between metabolic stability and synthetic accessibility compared to bulkier esters (e.g., tert-butyl) or reactive groups (e.g., ethynyl) .
Halogen-Substituted Derivatives
Key Insight : Halogenation (e.g., Cl, Br) at position 5 increases molecular weight and may enhance bioactivity or alter pharmacokinetics .
Biological Activity
Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indene family of compounds, which are known for their diverse biological activities. The structure includes a methyl ester group and an amino group that may contribute to its reactivity and interaction with biological targets.
Inhibition of DDR1
One notable study investigated derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which share structural similarities with this compound. These compounds were identified as selective inhibitors of discoidin domain receptor 1 (DDR1), a receptor implicated in cancer progression and fibrosis. The lead compound demonstrated a dissociation constant () of 5.9 nM and an IC50 value of 14.9 nM against DDR1, indicating potent inhibitory activity .
Induction of Apoptosis
The compound has also been linked to the induction of apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs), specifically cIAP-1 and cIAP-2. This mechanism enhances the sensitivity of cancer cells to apoptotic signals from tumor necrosis factor (TNF) receptors, suggesting potential applications in cancer therapy .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. For instance, compounds derived from this structure have shown efficacy in suppressing colony formation in pancreatic cancer cell lines through DDR1 inhibition, leading to reduced epithelial-mesenchymal transition (EMT) processes that are critical for cancer metastasis .
Anti-inflammatory Effects
Indene derivatives have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through DDR1 inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate and its derivatives?
- Methodological Answer : The compound can be synthesized via catalytic functionalization of indene carboxylate precursors. For example, azide or hydroxyl groups are introduced using hypervalent iodine reagents (e.g., TBAF) at low temperatures (-78 °C) in THF, followed by purification via column chromatography (petroleum ether/diethyl ether or DCM/pentane mixtures) . NMR (¹H/¹³C) and HRMS are critical for structural confirmation, with careful attention to keto-enol tautomerism in NMR analysis .
Q. How can researchers characterize the stereochemistry and regioselectivity of functionalized derivatives?
- Methodological Answer : Asymmetric catalysis using chiral catalysts (e.g., β-amino alcohol-based systems) enables enantioselective synthesis. For instance, palladium(0)-catalyzed C(sp³)-H arylation or photooxygenation with quinine-BODIPY catalysts can achieve stereocontrol . Chiral HPLC or polarimetry ([α]D measurements) validate enantiomeric excess (ee), though discrepancies in reported ee values (e.g., 42% vs. 57%) highlight the need for solvent and temperature optimization .
Q. What analytical techniques are essential for verifying the purity and structure of this compound?
- Methodological Answer :
- Chromatography : TLC (Rf values in DCM/pentane) and flash chromatography (pentane/ethyl acetate gradients) assess purity .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.73 ppm for methoxy groups) and IR (stretching bands for ester C=O at ~1720 cm⁻¹) confirm functional groups .
- Mass Spectrometry : HRMS matches calculated and observed [M+Na]+ or [M-N2+H]+ ions to validate molecular formulas .
Advanced Research Questions
Q. How can kinetic resolution strategies improve enantioselective synthesis of this compound?
- Methodological Answer : Dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B) with racemization catalysts (e.g., TBD) achieves high ee (>95%). Key parameters include reaction time (<24 h) and solvent choice (THF or DCM), with monitoring via TLC . For example, enzymatic resolution of methyl indene carboxylates coupled with base-catalyzed racemization yielded 94% ee in biaryl ketone synthesis .
Q. What strategies address contradictory data in catalytic asymmetric functionalization?
- Methodological Answer : Discrepancies in ee values (e.g., 42% vs. 57% ) may arise from substrate electronic effects or catalyst-substrate mismatches. Systematic screening of β-amino alcohol catalysts (e.g., Cat.1 derivatives) and reaction conditions (temperature, solvent polarity) is recommended. Computational modeling (DFT) can predict transition states to guide catalyst design .
Q. How can C-H activation methodologies enable late-stage diversification of this scaffold?
- Methodological Answer : Palladium(0)-catalyzed C(sp³)-H arylation introduces aryl groups at the indene core. For example, allyl or triflate groups are incorporated using N,N-diethylaniline at 200 °C, followed by acid quenching and DCM extraction . Monitoring by ¹⁹F NMR (for trifluoromethyl groups) and optimizing steric hindrance (e.g., tert-butyl esters) enhance regioselectivity .
Q. What are the challenges in achieving electrophilic functionalization (e.g., alkynylation) of this compound?
- Methodological Answer : Electrophilic alkynylation with EBZ reagents requires strict temperature control (-78 °C) and TBAF activation. Competing side reactions (e.g., azide formation) are mitigated by slow reagent addition and low polarity solvents (pentane/EtOAc) . HRMS and IR (2109 cm⁻¹ for azide stretches) confirm successful functionalization .
Data Contradiction Analysis
- Example : Varying ee values in asymmetric hydroxylation may stem from:
- Substrate electronic effects : Electron-withdrawing groups (e.g., 6-methoxy) enhance ee (57%) vs. unsubstituted analogs (42%).
- Catalyst loading : Higher catalyst load (5 mol% vs. 2.5 mol%) improves enantiocontrol but risks side reactions.
- Solvent polarity : Polar solvents (e.g., THF) stabilize transition states, whereas nonpolar solvents (toluene) reduce reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
